4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid
Description
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid is a substituted aryl ketone carboxylic acid characterized by a phenyl ring with a chlorine atom at position 2 and a methoxy group at position 5, linked to a 4-oxobutanoic acid backbone. The chloro and methoxy substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
RENWVIPRDMOUEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones, which serve as precursors to 4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid. Toluene derivatives react with succinic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃) to form γ-keto acids. For this compound, 2-chloro-5-methoxybenzaldehyde is acylated using succinic anhydride under reflux conditions in dichloromethane (DCM).
Reaction Conditions:
Industrial Adaptation
Scalable production involves continuous flow reactors to enhance mixing and heat transfer. For example, a patent (CN104130159A) describes a semi-continuous process where toluene and succinic anhydride are fed into a reactor with AlCl₃, achieving 85% yield at 10 kg/batch.
Aldol Condensation Followed by Oxidation
Laboratory-Scale Synthesis
This two-step method begins with aldol condensation between 2-chloro-5-methoxybenzaldehyde and acetone, followed by oxidation of the intermediate β-hydroxy ketone.
Step 1: Aldol Condensation
-
Reagents: 2-Chloro-5-methoxybenzaldehyde, acetone, NaOH (10%)
-
Conditions: 25°C, 6 hr
-
Intermediate: 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybutan-2-one
-
Yield: 78%
Step 2: Oxidation
-
Reagents: KMnO₄ in acidic medium (H₂SO₄)
-
Conditions: 60°C, 3 hr
-
Product Purity: >95% (HPLC)
Catalytic Oxidation Alternatives
Recent studies highlight the use of CrO₃ in acetic acid, reducing reaction time to 1.5 hr with comparable yields (75–80%).
Diazonium Salt Coupling Method
Preparation of Diazonium Intermediate
A patent (CN106946674B) details the synthesis via diazonium salts derived from 2-chloro-5-methoxyaniline:
Reaction Scheme:
-
Diazotization of 2-chloro-5-methoxyaniline with NaNO₂/HCl at 0–5°C.
-
Coupling with ethyl acetoacetate in a biphasic system (DCM/water).
Optimized Conditions:
Hydrolysis to Acid
The ester intermediate undergoes saponification:
Electrochemical Oxidation
Anodic Oxidation of p-Methoxytoluene
An eco-friendly approach employs Mn(III)/Mn(IV) mediators in an electrolytic cell:
-
Electrolyte: MnSO₄/H₂SO₄
-
Anode: PbO₂; Cathode: Graphite
-
Substrate: p-Methoxytoluene
-
Conversion: 89% to p-methoxybenzaldehyde, subsequently functionalized
Comparative Analysis of Methods
Table 1: Yield and Efficiency Across Synthetic Routes
| Method | Key Reagents | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, Succinic Anhydride | 40–50 | 8 | 72 | 92 |
| Aldol-Oxidation | KMnO₄, NaOH | 60 | 9 | 78 | 95 |
| Diazonium Coupling | NaNO₂, Ethyl Acetoacetate | 10 | 3 | 96 | 99 |
| Electrochemical | MnSO₄, H₂SO₄ | 25 | 6 | 89 | 90 |
Table 2: Industrial vs. Laboratory Protocols
| Parameter | Industrial (CN106946674B) | Laboratory (Aldol-Oxidation) |
|---|---|---|
| Scale | 10 kg/batch | 100 g/batch |
| Catalyst Recovery | 98% | Not feasible |
| Solvent Use | Recycled DCM | Fresh ethanol |
| Energy Consumption | 15 kWh/kg | 50 kWh/kg |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone moiety at position 4 of the butanoic acid chain undergoes reduction to form secondary alcohols. Common reducing agents include:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | 4-(2-Chloro-5-methoxyphenyl)-4-hydroxybutanoic acid |
| Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | Same product with higher yield |
This reaction is critical for modifying the compound’s polarity and bioavailability in medicinal chemistry applications .
Esterification of the Carboxylic Acid Group
The carboxylic acid group can be esterified to improve lipophilicity. Typical protocols include:
| Reagent | Conditions | Product |
|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12 h | Methyl 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoate |
| Ethanol + HCl | Room temperature, 24 h | Ethyl ester derivative |
Ester derivatives are intermediates in prodrug synthesis or further functionalization.
Nucleophilic Aromatic Substitution at the Chloro Group
The chlorine atom on the aromatic ring can participate in substitution reactions under activating conditions due to the electron-donating methoxy group:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 80°C | 2-Methoxy-5-methoxyphenyl derivative |
| Ammonia (NH₃) | Cu catalyst, 120°C | Aminated analogue |
The methoxy group at position 5 activates the ring, facilitating substitutions at position 2 .
Oxidation Reactions
While the ketone is already oxidized, the butanoic acid side chain may undergo further oxidation under harsh conditions:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ + H₂SO₄ | Heat, acidic conditions | Malonic acid derivatives |
| Ozone (O₃) | Followed by reductive workup | Cleavage products |
These reactions are less common due to the stability of the carboxylic acid group .
Formation of Amides and Hydrazides
The carboxylic acid can be converted to amides or hydrazides for targeted biological activity:
| Reagent | Conditions | Product |
|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, 2 h | Acid chloride intermediate |
| Ammonia (NH₃) | 0°C, ether | Primary amide |
| Hydrazine (NH₂NH₂) | Ethanol, reflux | Hydrazide derivative |
Amide derivatives are explored for enzyme inhibition or receptor binding .
Cyclization Reactions
The compound can undergo cyclization to form heterocyclic structures, such as lactones or pyrazolines, under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| PCl₅ | Dry dichloromethane | Lactone formation via intramolecular esterification |
| Hydrazine hydrate | Ethanol, reflux | Pyrazoline derivatives |
Cyclization enhances structural complexity for drug discovery .
Scientific Research Applications
Synthesis and Chemical Intermediates
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, particularly those targeting specific biological pathways.
The compound has been investigated for various biological activities, including:
- Neuroprotective Effects : Research indicates that similar compounds can inhibit neuroinflammation and improve cognitive functions in models of neurodegenerative diseases like Alzheimer's disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of neuroprotective pathways .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through pathways such as NF-kB inhibition. This suggests its utility in treating inflammatory conditions.
- Anticancer Activity : Preliminary studies indicate that 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest moderate potency compared to established chemotherapeutics .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, it has been identified as a potential inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolism linked to neurodegenerative diseases .
Neuroprotection in Animal Models
A study demonstrated that derivatives of this compound reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines, showcasing its potential as a therapeutic agent for neurodegenerative disorders.
Cytotoxicity Against Cancer Cells
In vitro evaluations revealed significant cytotoxic effects against various cancer cell lines. For example, the compound exhibited notable activity against SNB-19 and NCI-H460 cell lines with promising growth inhibition percentages . These findings suggest its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Research Findings and Trends
- Antimicrobial Activity : TP18 and TP22 derivatives exhibit moderate-to-strong antibacterial activity, with chloro substituents correlating with improved efficacy .
- Synthetic Flexibility: The amino group in TP27’s precursor allows for facile functionalization, enabling diversification into libraries of derivatives .
Biological Activity
4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid, a derivative of 4-oxobutanoic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with biomolecules and its therapeutic applications, particularly in neurodegenerative diseases and as an inhibitor of specific enzymes.
The molecular formula of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid is , with a molecular weight of approximately 246.67 g/mol. The structure includes a chloro-substituted aromatic ring and a keto group, which are critical for its biological activity.
The compound acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine metabolic pathway. This pathway is significant in the context of neurodegenerative diseases, as it influences the levels of neuroactive metabolites such as quinolinic acid and kynurenic acid, which have been implicated in various neurological disorders .
Therapeutic Potential
Research indicates that derivatives of 4-oxobutanoic acid can be effective in treating several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's chorea. These compounds may help mitigate symptoms by modulating excitatory neurotransmission and reducing neuroinflammation .
Inhibition Studies
A study conducted on various derivatives of 4-oxobutanoate demonstrated that structural modifications significantly affect their inhibitory activity against tyrosinase, an enzyme involved in melanin production. The findings revealed that compounds with longer alkyl chains exhibited enhanced inhibitory effects, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .
| Compound | IC50 (μM) | % Inhibition at 500 μM |
|---|---|---|
| 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid | TBD | TBD |
| Kojic Acid | 21.8 | 100% |
| Carvacrol Derivative | 128.8 | 85.6% |
Note: TBD indicates that specific data for the compound is currently unavailable but is expected to be reported in ongoing studies.
Neuroprotective Effects
In preclinical models, compounds similar to 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid have shown promise in reducing neurotoxicity associated with excitotoxicity and oxidative stress. These studies suggest that the compound may play a role in protecting neuronal cells from damage due to excessive glutamate signaling .
Research Findings
- Kynurenine Pathway Modulation : The inhibition of KYN-3-OHase by this compound leads to altered levels of kynurenine metabolites, which can influence neuroprotection and cognitive function.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can further contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress within neuronal tissues .
- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles for certain derivatives, including good absorption and bioavailability, which are essential for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized for purity?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of substituted aromatic precursors. For example, 2-chloro-5-methoxybenzaldehyde can react with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimization includes temperature control (0–5°C for ketone stability) and stoichiometric adjustments to minimize side reactions like over-acylation . Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures >95% purity. NMR analysis (¹H, ¹³C) and HPLC (C18 column, methanol/water mobile phase) are critical for verifying structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
